molecular formula C10H10BrNO B1625543 3-(3-Bromo-4-methoxyphenyl)propanenitrile CAS No. 943-66-8

3-(3-Bromo-4-methoxyphenyl)propanenitrile

Cat. No. B1625543
CAS RN: 943-66-8
M. Wt: 240.1 g/mol
InChI Key: HQLLUIGQAYVFBX-UHFFFAOYSA-N
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Description

“3-(3-Bromo-4-methoxyphenyl)propanenitrile” is a chemical compound with the molecular formula C10H10BrNO . It is a type of organic compound known as a nitrile, which contains a triple bond between a carbon and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-4-methoxyphenyl)propanenitrile” consists of a total of 23 bonds. This includes 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of “3-(3-Bromo-4-methoxyphenyl)propanenitrile” is 240.10 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • The compound 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile, related to 3-(3-Bromo-4-methoxyphenyl)propanenitrile, exhibits characteristic features of azobenzene derivatives, with significant twists in the azobenzene frame, impacting its molecular structure and chemical reactivity (Główka & Olubek, 1994).

Optical Properties in Poly(thiophene)s

  • Postfunctionalization of poly(3-hexylthiophene) (P3HT) with bromo, chloro, formyl, and methoxyphenyl groups, including 4-methoxyphenyl, influences the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This impacts fluorescence yield and solid-state emission characteristics, crucial for material science applications (Li, Vamvounis, & Holdcroft, 2002).

Biocatalytic Applications

  • The nitrile biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 was studied using β-aminonitriles like 3-amino-3-(4-methoxyphenyl)propanenitrile. This study highlighted the enantioselectivity of nitrile hydratase enzymes for these compounds, important for biocatalysis and organic synthesis (Chhiba et al., 2012).

Synthesis of Medium-sized Halolactones and Bromooxepanes

  • A catalytic system involving bis(4-methoxyphenyl)selenide was developed for regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, showcasing the utility of 3-(3-Bromo-4-methoxyphenyl)propanenitrile derivatives in complex organic syntheses (Verma et al., 2016).

Antimicrobial and Antitumor Studies

  • Derivatives of 3-(3-Bromo-4-methoxyphenyl)propanenitrile have been studied for their antimicrobial activities. Certain compounds showed potential against a range of microorganisms, highlighting their medicinal chemistry applications (Desai, Pandya, & Vaja, 2017).

Electrophilic Additions in Organic Synthesis

  • The electrophilic addition reactions involving compounds like 3-(3-Bromo-4-methoxyphenyl)propanenitrile demonstrate its utility in complex organic syntheses, such as the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. These reactions are crucial for the creation of specific, chiral molecules in synthetic organic chemistry (Martelli, Orena, & Rinaldi, 2011).

Exploration in Marine Natural Products

  • Bromophenol derivatives, related to 3-(3-Bromo-4-methoxyphenyl)propanenitrile, have been isolated from the red alga Rhodomela confervoides. These compounds are significant for their potential biological activities and applications in the discovery of novel marine natural products (Zhao et al., 2004).

Advanced Material Sciences Applications

  • Nitrile-functionalized glymes, including derivatives of 3-(3-Bromo-4-methoxyphenyl)propanenitrile, have been studied as safe electrolytes for lithium-ion batteries. Their chemical properties make them suitable for enhancing battery safety and performance, which is vital in the development of advanced energy storage technologies (Liu et al., 2016).

Safety And Hazards

While specific safety and hazard information for “3-(3-Bromo-4-methoxyphenyl)propanenitrile” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, contact with skin and eyes, and ensuring good ventilation at the workplace .

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLUIGQAYVFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547399
Record name 3-(3-Bromo-4-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-methoxyphenyl)propanenitrile

CAS RN

943-66-8
Record name 3-(3-Bromo-4-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Muratov, E Kuchuk, S Vellalath… - Organic & …, 2018 - pubs.rsc.org
An efficient and highly productive rhodium-catalyzed method for the synthesis of nitriles employing aldehydes or ketones, methyl cyanoacetate, water and carbon monoxide as starting …
Number of citations: 5 pubs.rsc.org

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